N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 941904-86-5
VCID: VC4368277
InChI: InChI=1S/C19H13F2N3O4/c20-14-4-1-12(2-5-14)10-23-11-13(3-8-18(23)25)19(26)22-15-6-7-16(21)17(9-15)24(27)28/h1-9,11H,10H2,(H,22,26)
SMILES: C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])F
Molecular Formula: C19H13F2N3O4
Molecular Weight: 385.327

N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 941904-86-5

Cat. No.: VC4368277

Molecular Formula: C19H13F2N3O4

Molecular Weight: 385.327

* For research use only. Not for human or veterinary use.

N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide - 941904-86-5

Specification

CAS No. 941904-86-5
Molecular Formula C19H13F2N3O4
Molecular Weight 385.327
IUPAC Name N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C19H13F2N3O4/c20-14-4-1-12(2-5-14)10-23-11-13(3-8-18(23)25)19(26)22-15-6-7-16(21)17(9-15)24(27)28/h1-9,11H,10H2,(H,22,26)
Standard InChI Key BYZDILWDPKHKGJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])F

Introduction

The compound N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic molecule that belongs to the class of dihydropyridine derivatives. These compounds are widely studied for their biological activities, including potential applications in medicinal chemistry, particularly as antitubercular or anti-inflammatory agents. This article provides an in-depth review of its synthesis, structural properties, and potential applications based on available research.

Synthesis

The synthesis of dihydropyridine derivatives like this compound typically involves multi-step reactions, including:

  • Condensation Reactions: Formation of the dihydropyridine core via Hantzsch synthesis.

  • Functionalization: Introduction of nitro and fluoro substituents through electrophilic aromatic substitution.

  • Amidation: Coupling reactions to attach the carboxamide group.

Precise reaction conditions (e.g., temperature, solvents, and catalysts) are crucial for optimizing yield and purity.

Antitubercular Activity

Dihydropyridine derivatives have been extensively explored for their activity against Mycobacterium tuberculosis. Structural analogs with similar scaffolds exhibit minimum inhibitory concentrations (MICs) in the range of 4–64 μg/mL against drug-sensitive and rifampin-resistant strains . The nitro group is believed to enhance activity by facilitating redox cycling within bacterial cells.

Anti-inflammatory Potential

In silico docking studies suggest that compounds with dihydropyridine cores can inhibit enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways . The fluorinated phenyl groups may contribute to enhanced binding affinity through hydrophobic interactions.

Structural Insights

The crystal structure of related compounds reveals that hydrogen bonding between the amide group (-CONH) and carbonyl oxygen stabilizes the molecular conformation . This feature is essential for receptor binding in biological systems.

Research Findings

StudyKey Findings
Synthesis and evaluation of analogsDemonstrated potent antitubercular activity with MIC values as low as 4 μg/mL .
Molecular docking studiesPredicted strong binding to inflammatory enzyme targets like 5-LOX .
Crystal structure analysisRevealed planar conformation stabilized by hydrogen bonds .

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